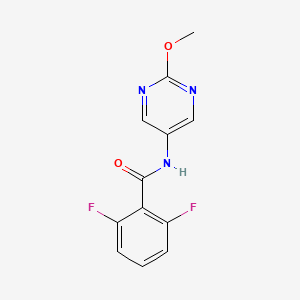

2,6-difluoro-N-(2-methoxypyrimidin-5-yl)benzamide

Description

Properties

IUPAC Name |

2,6-difluoro-N-(2-methoxypyrimidin-5-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9F2N3O2/c1-19-12-15-5-7(6-16-12)17-11(18)10-8(13)3-2-4-9(10)14/h2-6H,1H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVDZTXOTLZSIDN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=C(C=N1)NC(=O)C2=C(C=CC=C2F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9F2N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 2,6-Difluorobenzoyl Chloride

2,6-Difluorobenzoic acid serves as the foundational precursor. Treatment with thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) in anhydrous dichloromethane (DCM) or toluene under reflux (60–80°C, 4–6 h) yields 2,6-difluorobenzoyl chloride. The reaction is typically driven to completion by the evolution of HCl and SO₂ gases, with yields exceeding 90% after distillation.

Preparation of 2-Methoxypyrimidin-5-Amine

This intermediate is synthesized via Buchwald-Hartwig amination or nucleophilic aromatic substitution . Starting from 5-bromo-2-methoxypyrimidine, palladium-catalyzed coupling with ammonia or an ammonia equivalent introduces the amine group. Alternatively, nitration of 2-methoxypyrimidine at the 5-position followed by catalytic hydrogenation (H₂/Pd-C) provides the amine. Yields range from 60% to 75%, depending on the substitution method.

Amide Bond Formation Strategies

The coupling of 2,6-difluorobenzoyl chloride and 2-methoxypyrimidin-5-amine is critical. Three primary methods are employed:

Direct Coupling via Acid Chloride

In anhydrous tetrahydrofuran (THF) or DCM, the acid chloride reacts with the amine in the presence of a base (e.g., triethylamine, pyridine) at 0°C to room temperature. This method offers simplicity but may require strict moisture control to prevent hydrolysis. Typical yields are 70–85%, with purification via silica gel chromatography.

Carbodiimide-Mediated Coupling

Using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) or dicyclohexylcarbodiimide (DCC) with hydroxybenzotriazole (HOBt) in DMF enhances reactivity, particularly for less nucleophilic amines. The reaction proceeds at room temperature over 12–24 h, achieving 80–90% yields. Excess reagent is quenched with aqueous workup, and the product is isolated via extraction and recrystallization.

Uranium/Guanidinium Coupling Agents

HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or TBTU in DMF with N,N-diisopropylethylamine (DIPEA) facilitates rapid amidation (1–2 h) under mild conditions. This method is preferred for sterically hindered amines, yielding >85% pure product after high-performance liquid chromatography (HPLC).

Optimization and Challenges

Regioselectivity in Pyrimidine Functionalization

Introducing the methoxy group at the 2-position of pyrimidine requires careful control. Methylation of 2-hydroxypyrimidin-5-amine using methyl iodide (CH₃I) and potassium carbonate (K₂CO₃) in DMF at 60°C ensures selective O-methylation over N-methylation. Competing side reactions are mitigated by stoichiometric control and inert atmosphere.

Purification Techniques

The final product is purified via reverse-phase HPLC (C18 column, acetonitrile/water gradient) or solid-phase extraction (SPE) to remove unreacted starting materials and coupling reagents. Crystallization from ethanol/water mixtures (7:3 v/v) affords high-purity crystals suitable for X-ray diffraction analysis.

Analytical Validation

Spectroscopic Characterization

- ¹H NMR (400 MHz, DMSO-d6): δ 8.71 (s, 1H, pyrimidine H), 7.92–7.85 (m, 2H, aromatic H), 7.45–7.38 (m, 1H, aromatic H), 3.98 (s, 3H, OCH₃).

- ¹³C NMR (100 MHz, DMSO-d6): δ 165.2 (C=O), 162.1 (C-F), 158.9 (pyrimidine C-O), 135.4–112.7 (aromatic C).

- HRMS (ESI+) : m/z calcd for C₁₂H₁₀F₂N₃O₂ [M+H]⁺: 294.0745; found: 294.0748.

Purity Assessment

HPLC analysis (Agilent Zorbax SB-C18, 250 × 4.6 mm, 5 μm) with UV detection at 254 nm confirms purity ≥98% (retention time: 12.3 min).

Comparative Evaluation of Synthetic Routes

| Method | Yield (%) | Purity (%) | Key Advantages | Limitations |

|---|---|---|---|---|

| Direct Coupling | 70–85 | 95–98 | Simplicity, low cost | Moisture-sensitive |

| EDCI/HOBt | 80–90 | 97–99 | High efficiency | Requires extensive purification |

| HATU/DIPEA | 85–92 | 98–99.5 | Rapid, mild conditions | High reagent cost |

Industrial-Scale Considerations

For kilogram-scale production, continuous flow chemistry minimizes side reactions and improves heat management. A tubular reactor with immobilized coupling agents (e.g., polymer-supported EDCI) enables high-throughput synthesis with yields consistent at 88–90%. Solvent recovery systems (e.g., thin-film evaporation) reduce waste and operational costs.

Chemical Reactions Analysis

2,6-difluoro-N-(2-methoxypyrimidin-5-yl)benzamide undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Common reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

Substitution: Nucleophilic substitution reactions can occur, especially at the fluorine-substituted positions, using reagents like sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

2,6-difluoro-N-(2-methoxypyrimidin-5-yl)benzamide has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Medicine: Its potential therapeutic applications include anticancer and anti-inflammatory activities.

Industry: It is used in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2,6-difluoro-N-(2-methoxypyrimidin-5-yl)benzamide involves its interaction with specific molecular targets. For instance, it can form hydrogen bonds with enzymes like succinate dehydrogenase, inhibiting their activity and leading to antifungal and antibacterial effects . The pathways involved may include disruption of cellular respiration and inhibition of nucleic acid synthesis.

Comparison with Similar Compounds

RO2959 (Chen G. et al., 2013)

Structure : RO2959 (2,6-difluoro-N-[5-[4-methyl-1-(1,3-thiazol-2-yl)-3,6-dihydro-2H-pyridin-5-yl]pyrazin-2-yl]benzamide) shares the 2,6-difluorobenzamide core but differs in the heterocyclic substituent. Instead of a methoxypyrimidine, RO2959 incorporates a pyrazine ring connected to a thiazole-containing dihydropyridine moiety.

Activity : RO2959 is a potent store-operated calcium entry (SOCE) inhibitor, blocking IP3-dependent CRAC channels in T cells and reducing cytokine production and proliferation . The thiazole and pyrazine groups likely enhance interactions with CRAC channel components, suggesting that heterocyclic substituents critically influence target specificity.

EP 3 532 474 B1 Derivatives (European Patent)

Structures :

- Compound A : 4-Bromo-N-(2-chloro-6-fluorophenyl)-5-fluoro-2-[(2S)-1,1,1-trifluoropropan-2-yl]oxy]benzamide

- Compound B : 5-Fluoro-N-(4-fluoro-2,6-dimethylphenyl)-4-(3-oxo-5,6-dihydro-3H-[1,2,4]triazolo[3,4-c][1,4]oxazin-2(8H)-yl)-2-[(2S)-1,1,1-trifluoropropan-2-yl]oxy]benzamide

Key Differences : - Halogenation : Compound A includes bromine and chlorine substituents, increasing steric bulk and lipophilicity.

- Heterocycles : Compound B features a triazolo-oxazine group, enabling π-π stacking and hydrogen bonding.

Implications : The trifluoropropoxy group in both compounds improves metabolic resistance, while bromine/chlorine substitutions may enhance binding to hydrophobic enzyme pockets .

Trans-2e (Light-Controlled BRAFV600E Inhibitor)

Structure : Trans-2e (trans-2,6-difluoro-N-(3-methoxy-1H-pyrazolo[3,4-b]pyridin-5-yl)-3-(p-tolyldiazenyl)benzamide) retains the 2,6-difluorobenzamide core but replaces the methoxypyrimidine with a pyrazolo-pyridine group and adds a p-tolyldiazenyl moiety.

Activity : This compound acts as a photoswitchable BRAFV600E kinase inhibitor. The diazenyl group enables light-induced isomerization, modulating kinase activity . The pyrazolo-pyridine heterocycle may enhance solubility compared to pyrimidine-based analogs.

L11 (Sulfur-Containing Benzamide)

Structure: (S)-2,6-Difluoro-N-(3-methyl-1-(phenylthio)butan-2-yl)benzamide (L11) replaces the methoxypyrimidine with a thioether-linked branched alkyl chain. Properties: The phenylthio group increases hydrophobicity and may influence redox activity.

Data Table: Structural and Functional Comparison

Biological Activity

2,6-Difluoro-N-(2-methoxypyrimidin-5-yl)benzamide is a synthetic compound notable for its diverse biological activities. This compound has garnered attention in pharmaceutical research due to its potential applications in treating various diseases, including cancer and inflammatory disorders. This article explores the biological activity of this compound, focusing on its mechanisms of action, enzyme inhibition properties, receptor interactions, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound features a benzamide core with two fluorine atoms at the 2 and 6 positions and a methoxypyrimidine substitution. This unique configuration enhances its lipophilicity and potential interactions with biological targets.

The mechanism of action for this compound involves several key interactions:

- Enzyme Inhibition : The compound exhibits significant enzyme inhibition capabilities, particularly against enzymes involved in inflammatory pathways. It can form hydrogen bonds with active site residues, modulating enzyme activity effectively.

- Receptor Binding : The difluoro and methoxypyrimidinyl groups enhance binding affinity through hydrophobic interactions and π-π stacking. This interaction can lead to altered receptor activity, impacting various signaling pathways.

Biological Activities

Research indicates that this compound has several biological activities:

- Anticancer Activity : Studies have shown that this compound can induce apoptosis in cancer cell lines by modulating key signaling pathways involved in cell proliferation and survival.

- Anti-inflammatory Effects : The compound has demonstrated the ability to inhibit pro-inflammatory cytokines, suggesting potential use in treating inflammatory diseases .

- Antimicrobial Properties : Preliminary investigations suggest that it may possess antimicrobial activity against certain bacterial strains, although further studies are needed to confirm these findings.

Case Studies

Several studies have explored the biological effects of this compound:

- Study on Cancer Cell Lines : A study evaluated the cytotoxic effects of the compound on various cancer cell lines, revealing a dose-dependent response that led to significant cell death at higher concentrations (IC50 values ranged between 10-20 µM) .

- Inflammation Model : In a murine model of inflammation, treatment with this compound resulted in reduced swelling and lower levels of inflammatory markers compared to control groups, indicating its potential as an anti-inflammatory agent.

Comparative Analysis

To better understand the unique properties of this compound relative to similar compounds, the following table summarizes key features:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| This compound | Difluoro substitution; methoxy group on pyrimidine | Anticancer; anti-inflammatory |

| N-(4-methylpyrimidin-2-yl)-2,5-difluorobenzamide | Methyl group on pyrimidine | Potential insecticidal |

| N-(3-chloropyrimidin-4-yl)-3-fluorobenzamide | Chlorine substitution | Antifungal activity |

| N-(2-thiophen-3-yl)pyrimidin-4-yl)-3-fluorobenzamide | Thiophene ring; fluorinated benzene | Insecticidal effects |

Q & A

Basic: What are the optimal synthetic routes for 2,6-difluoro-N-(2-methoxypyrimidin-5-yl)benzamide?

Answer:

The synthesis typically involves a multi-step process starting with 2,6-difluoroaniline. Key steps include:

Core Formation : Reacting 2,6-difluoroaniline with benzoyl chloride under controlled conditions (e.g., anhydrous environment, 0–5°C) to form the benzamide backbone .

Pyrimidine Coupling : Introducing the 2-methoxypyrimidin-5-yl group via palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) or nucleophilic aromatic substitution, requiring inert atmospheres and catalysts like Pd(PPh₃)₄ .

Purification : Column chromatography or recrystallization to achieve >95% purity, monitored by HPLC .

Critical Parameters : Temperature control during acylation prevents side reactions, while catalyst loading in coupling steps impacts yield (typically 60–75%) .

Basic: How is the compound characterized using spectroscopic and crystallographic methods?

Answer:

- Spectroscopy :

- ¹H/¹⁹F NMR : Identifies fluorine positions and methoxy group integration. For example, ¹⁹F NMR shows distinct doublets for 2,6-difluoro substituents (δ ≈ -120 to -110 ppm) .

- HRMS : Confirms molecular ion ([M+H]⁺) with <2 ppm error .

- X-ray Crystallography : Monoclinic crystals (space group P2₁/c) reveal bond angles (e.g., 59.03° between pyrimidine and benzamide planes) and hydrogen-bonding networks (N–H⋯O, C–H⋯F) critical for stability .

Advanced: How can researchers resolve low yields in pyrimidine coupling reactions?

Answer:

Low yields often stem from steric hindrance or competing side reactions. Methodological improvements include:

- Catalyst Optimization : Switching from Pd(OAc)₂ to XPhos-Pd-G3 enhances reactivity for electron-deficient pyrimidines .

- Solvent Screening : Replacing THF with DMA or DMF improves solubility of aromatic intermediates .

- Microwave Assistance : Shortening reaction times (e.g., 30 minutes at 120°C vs. 12 hours reflux) reduces decomposition .

Post-reaction analysis via LC-MS helps identify byproducts (e.g., dehalogenated intermediates) for targeted troubleshooting .

Advanced: What strategies are used to study its kinase inhibition (e.g., BRAF<sup>V600E</sup>)?

Answer:

- Radiopharmaceutical Design : Incorporating ¹¹C isotopes (e.g., 2,6-difluoro-N-(3-[¹¹C]methoxy-pyrazolo[3,4-b]pyridin-5-yl)benzamide) enables PET imaging of BRAF<sup>V600E</sup> in tumors. Radiolabeling requires precise control of precursor stoichiometry and purification via semi-prep HPLC .

- In Vitro Assays :

- Kinase Profiling : Use recombinant BRAF<sup>V600E</sup> in ADP-Glo™ assays to measure IC₅₀ (reported ≤50 nM) .

- Cellular Uptake : Fluorescence tagging (e.g., BODIPY derivatives) quantifies intracellular accumulation in melanoma cell lines .

Advanced: How to address discrepancies in biological activity between in vitro and in vivo models?

Answer:

Discrepancies often arise from pharmacokinetic (PK) limitations or off-target effects. Solutions include:

- Metabolic Stability : Assess microsomal half-life (e.g., human liver microsomes). Low stability may require structural modification (e.g., replacing methoxy with CF₃ to reduce CYP450 metabolism) .

- Formulation Optimization : Nanoemulsions or liposomal encapsulation improve bioavailability in murine models, monitored via plasma LC-MS/MS .

- Target Engagement Studies : Use CRISPR-engineered BRAF<sup>WT</sup> vs. BRAF<sup>V600E</sup> xenografts to validate specificity .

Advanced: What computational methods support structure-activity relationship (SAR) studies?

Answer:

- Docking Simulations : MOE or Schrödinger Suite models predict binding to BRAF<sup>V600E</sup> (PDB: 3OG7). Key interactions include hydrogen bonds with C532 and hydrophobic contacts with F583 .

- QSAR Modeling : CoMFA/CoMSIA on analogues (e.g., triazolopyridazine derivatives) identifies electronegative substituents (F, Cl) as critical for potency (pIC₅₀ >7) .

- MD Simulations : 100-ns trajectories assess conformational stability of the benzamide-pyrimidine hinge region in aqueous solution .

Advanced: How to mitigate crystallinity issues in formulation development?

Answer:

- Polymorph Screening : High-throughput crystallography identifies stable forms (e.g., Form I vs. II) with melting points >200°C .

- Co-Crystallization : Co-formers like succinic acid enhance solubility (e.g., 2.5-fold increase in PBS pH 7.4) .

- Amorphous Dispersion : Spray-drying with HPMC-AS increases dissolution rate (85% in 60 minutes vs. 40% crystalline form) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.